[(Dimethyl-1,2-oxazol-4-yl)methyl](pentan-2-yl)amine
Description
(Dimethyl-1,2-oxazol-4-yl)methylamine is a secondary amine featuring a dimethyl-substituted 1,2-oxazole ring linked via a methylene group to a pentan-2-yl (sec-pentyl) substituent. The 1,2-oxazole scaffold is a five-membered heterocycle containing one oxygen and one nitrogen atom, with two methyl groups at the 3- and 5-positions (dimethyl substitution). This structure confers moderate polarity and lipophilicity, influenced by the branched pentyl chain.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pentan-2-amine |
InChI |
InChI=1S/C11H20N2O/c1-5-6-8(2)12-7-11-9(3)13-14-10(11)4/h8,12H,5-7H2,1-4H3 |
InChI Key |
PCVWSYCGLMHQFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCC1=C(ON=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethyl-1,2-oxazol-4-yl)methylamine typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxaldehyde with pentan-2-ylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (Dimethyl-1,2-oxazol-4-yl)methylamine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Dimethyl-1,2-oxazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while substitution reactions can produce various substituted amines .
Scientific Research Applications
(Dimethyl-1,2-oxazol-4-yl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Dimethyl-1,2-oxazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Linear vs. Branched Alkyl Chains
- (Dimethyl-1,2-oxazol-4-yl)methylamine (target compound): The pentan-2-yl group provides a branched, moderately lipophilic substituent. Branched chains often enhance metabolic stability compared to linear analogs due to reduced enzymatic accessibility .
- [1-(Dimethyl-1,2-oxazol-4-yl)propan-2-yl]amine (CAS 893641-16-2): Features a shorter, branched propan-2-yl group.
- N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine (CAS 1503498-51-8): Incorporates a cyclic pentyl group, increasing steric bulk and rigidity. Cyclic substituents may enhance binding specificity in receptor interactions but reduce solubility (molecular weight 208.30 g/mol) .
Functionalized Alkyl Chains
- Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate (CAS 1423034-10-9): The ester group introduces polarity and susceptibility to hydrolysis, altering pharmacokinetic profiles. Such derivatives are often prodrug candidates .
Modifications to the Oxazole Ring
Substituent Effects
- (3-Ethyl-1,2-oxazol-4-yl)methylamine (CAS 1512204-67-9): Replaces dimethyl groups with a single ethyl substituent.
- 2-(Dimethyl-1,2-oxazol-4-yl)acetohydrazide (CAS 934172-43-7): The hydrazide group adds hydrogen-bonding capacity, enhancing solubility but introducing instability under acidic conditions .
Comparative Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP<sup>*</sup> | Solubility (mg/mL)<sup>†</sup> |
|---|---|---|---|---|---|
| Target compound | C12H22N2O | ~210.3 | Pentan-2-yl, dimethyloxazole | ~2.5 | <0.1 (predicted) |
| 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (893641-16-2) | C8H14N2O | 154.21 | Propan-2-yl | ~1.2 | ~5.0 |
| N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine (1503498-51-8) | C12H20N2O | 208.30 | Cyclopentyl | ~2.8 | <0.1 |
| (3-Ethyl-1,2-oxazol-4-yl)methylamine (1512204-67-9) | C7H12N2O | 140.19 | Ethyloxazole, methylamine | ~1.0 | ~10.0 |
<sup>*</sup>logP estimated using fragment-based methods.
<sup>†</sup>Solubility in water at 25°C, predicted using ChemAxon.
Pharmacokinetic and Toxicological Insights
- Metabolism : Branched alkylamines like the pentan-2-yl group in the target compound are less prone to rapid oxidative metabolism compared to linear chains (e.g., butyl or propyl), as seen in 1,3-dimethylamylamine (DMAA) studies .
- Esters (e.g., CAS 1423034-10-9) could generate acidic metabolites, necessitating renal monitoring .
Biological Activity
(Dimethyl-1,2-oxazol-4-yl)methylamine, also known as N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pentan-2-amine, is a compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological mechanisms, and applications based on available research findings.
Molecular Characteristics:
- Molecular Formula: C₁₁H₂₀N₂O
- Molecular Weight: 196.29 g/mol
- IUPAC Name: N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pentan-2-amine
- InChI Key: PCVWSYCGLMHQFF-UHFFFAOYSA-N
The synthesis of (Dimethyl-1,2-oxazol-4-yl)methylamine typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxaldehyde with pentan-2-ylamine under controlled conditions. This method can be optimized for industrial production using large-scale reactors and continuous flow processes to ensure consistent quality and yield .
The compound's biological activity is largely attributed to its ability to interact with various molecular targets within biological systems. It may modulate the activity of specific enzymes or receptors, leading to a range of biological effects:
- Enzyme Inhibition: Preliminary studies indicate that (Dimethyl-1,2-oxazol-4-yl)methylamine may inhibit enzymes involved in inflammatory processes and cancer progression .
- Binding Affinity: The unique oxazole ring structure allows for effective binding to biomolecules, potentially influencing metabolic pathways .
Biological Activities
Recent research has explored several aspects of the biological activity of (Dimethyl-1,2-oxazol-4-yl)methylamine:
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections .
Anticancer Properties
Research into the anticancer effects of this compound indicates that it may exert cytotoxic effects on certain cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved in its anticancer activity .
Anti-inflammatory Effects
Preliminary findings suggest that (Dimethyl-1,2-oxazol-4-yl)methylamine may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Comparative Analysis with Similar Compounds
To better understand the potential of (Dimethyl-1,2-oxazol-4-yl)methylamine, it can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (Dimethylpyrazolyl)methyl | Similar core structure | Antimicrobial and anti-inflammatory |
| (Dimethylisoxazolyl)methyl | Similar core structure | Anticancer properties |
| (Dimethyloxadiazolyl)methyl | Similar core structure | Antiviral activity |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of (Dimethyl-1,2-oxazol-4-y)methylamine:
- Antimicrobial Efficacy Study: A study assessed the compound's efficacy against common bacterial strains using agar diffusion methods. Results indicated significant inhibition zones compared to control groups .
- Cytotoxicity Assay: In vitro assays on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
- Inflammation Model: Animal models treated with the compound showed reduced levels of inflammatory markers compared to untreated controls, supporting its anti-inflammatory potential .
Q & A
Basic: What synthetic routes are recommended for (Dimethyl-1,2-oxazol-4-yl)methylamine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Oxazole Ring Formation : Cyclization of a precursor (e.g., β-diketone or nitrile derivatives) under acidic or basic conditions to construct the dimethyl-1,2-oxazole moiety .
- Coupling Reactions : The oxazole intermediate undergoes nucleophilic substitution or reductive amination with pentan-2-ylamine. For example, alkylation of the oxazole-methyl group with a halogenated pentan-2-ylamine derivative in polar aprotic solvents (e.g., DMF, THF) under controlled temperatures (40–80°C) .
- Catalytic Optimization : Use of catalysts like Pd/C or Raney nickel for hydrogenation steps to improve regioselectivity and yield .
Key Considerations : Solvent choice, temperature gradients, and inert atmospheres (N₂/Ar) are critical to minimize by-products. Purification via column chromatography or crystallization ensures high purity .
Basic: What analytical techniques are essential for characterizing (Dimethyl-1,2-oxazol-4-yl)methylamine?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., dimethyl-oxazole protons at δ 2.2–2.5 ppm, pentan-2-yl methyl groups at δ 0.9–1.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~223.2) and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refines bond lengths/angles and validates stereochemistry. Hydrogen bonding networks are analyzed using ORTEP-3 or WinGX .
Data Validation : Cross-referencing NMR shifts with DFT calculations resolves ambiguities in tautomeric forms .
Advanced: How can researchers resolve discrepancies in hydrogen bonding patterns observed in the crystal structure of this compound?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Etter’s formalism to identify recurring patterns .
- SHELX Refinement : Adjust thermal parameters and occupancy factors in SHELXL to account for disorder in the pentan-2-yl chain or oxazole-methyl groups .
- Validation Tools : Use PLATON or Mercury to check for missed symmetry elements or solvent-accessible voids .
Case Study : In a related oxazole derivative, SHELXL refinement corrected a 0.05 Å discrepancy in C-N bond lengths caused by anisotropic thermal motion .
Advanced: What in vitro assays are recommended to evaluate the anticancer potential of this compound, and how should controls be designed?
Methodological Answer:
- Apoptosis Assays :
- Caspase-3/7 Activation : Treat cancer cell lines (e.g., HCT-116 colorectal) and measure luminescence using Caspase-Glo® kits. Include staurosporine as a positive control .
- MTT Viability Assays : Dose-response curves (1–100 µM) with triplicate technical replicates. Normalize to DMSO vehicle controls .
- SAR Optimization : Modify the pentan-2-yl chain length or oxazole substituents (e.g., electron-withdrawing groups) to enhance potency. Compare IC₅₀ values across analogs .
Critical Note : Validate target engagement via Western blotting (e.g., PARP cleavage) to confirm caspase-dependent pathways .
Advanced: How can computational strategies predict bioactivity and target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like SARS-CoV-2 Mpro (PDB: 6LU7) or kinase domains. Focus on the oxazole ring’s π-π stacking and pentan-2-yl hydrophobic interactions .
- QSAR Modeling : Train models on pyrazole/oxazole derivatives using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and identify key residue interactions (e.g., His41 in Mpro) .
Limitations : Address false positives by cross-referencing with experimental IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
